N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230453
InChI: InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C18H15ClFN3OS3
Molecular Weight: 440.0 g/mol

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC17230453

Molecular Formula: C18H15ClFN3OS3

Molecular Weight: 440.0 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide -

Specification

Molecular Formula C18H15ClFN3OS3
Molecular Weight 440.0 g/mol
IUPAC Name N-[1-(4-chlorophenyl)ethyl]-2-[[4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24)
Standard InChI Key QZHLFIUEMJNFIX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Cl)NC(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide (molecular formula C₁₉H₁₆ClFN₃OS₃) has a molecular weight of 439.98 g/mol . The compound features:

  • A 1,3,4-thiadiazole ring substituted with 4-fluorophenyl and thioxo groups at positions 4 and 5

  • A thioether bridge connecting the thiadiazole to an acetamide moiety

  • N-substitution with a 1-(4-chlorophenyl)ethyl group

Table 1 summarizes critical identifiers:

PropertyValue
CAS Registry Number869866-06-8
PubChem CID16252677
IUPAC NameSee title
XLogP34.6 (estimated)

Crystallographic Insights

While direct crystal data for this compound are unavailable, structurally similar thiadiazole derivatives exhibit planar heterocyclic cores with dihedral angles between aromatic systems ranging from 32.93° to 67.8° . The thioxo group at C5 typically engages in intermolecular hydrogen bonds (N–H⋯S), facilitating crystal packing through R₂²(8) ring motifs . Such interactions likely stabilize this compound's solid-state structure, influencing solubility and bioavailability.

Synthesis and Manufacturing

Reaction Pathways

The compound is synthesized through a three-stage process:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, analogous to methods described for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide .

  • Thioether Coupling: Nucleophilic displacement using 2-mercaptoacetamide derivatives in aprotic solvents (e.g., toluene), following protocols optimized for N-(4-fluorophenyl) analogs .

  • N-Alkylation: Introduction of the 1-(4-chlorophenyl)ethyl group via alkyl halide intermediates under phase-transfer conditions .

Critical parameters include:

  • Temperature control (0–15°C during coupling steps)

  • Use of aqueous alkali (e.g., NaOH) to deprotonate thiol intermediates

  • Solvent selection (toluene preferred for biphasic reactions)

Process Optimization

Patent literature reveals yield improvements up to 78% when:

  • Maintaining stoichiometric ratios between 1.5:1 and 1:1.5 for thiadiazole and acetamide precursors

  • Implementing stepwise acidification (pH 4–5) during workup

  • Employing recrystallization from ethanol/water mixtures

Structural and Electronic Properties

Spectroscopic Characterization

Key spectral features (predicted):

  • ¹H NMR:

    • δ 7.2–7.4 ppm (AA'BB' system, 4-chlorophenyl)

    • δ 6.8–7.1 ppm (AB system, 4-fluorophenyl)

    • δ 4.3 ppm (q, J=7 Hz, CH₂CH₃)

  • IR:

    • 1675 cm⁻¹ (C=O stretch)

    • 1240 cm⁻¹ (C–F stretch)

    • 680 cm⁻¹ (C–S stretch)

Computational Modeling

Density functional theory (DFT) calculations on analogous structures show:

  • HOMO localization on the thiadiazole ring (-6.8 eV)

  • LUMO centered on the chlorophenyl group (-2.3 eV)

  • Charge transfer transitions at 290–320 nm (TD-DFT)

QuantityPriceLead Time
5 mg$91.904–8 weeks
250 mg$1,448.904–8 weeks

Applications include:

  • PROTACs development (Warhead component)

  • Kinase inhibitor libraries

  • Radiopharmaceutical precursors (³⁵S labeling)

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